molecular formula C17H16ClN5OS B2948726 2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-benzylacetamide CAS No. 808791-02-8

2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-benzylacetamide

Cat. No. B2948726
M. Wt: 373.86
InChI Key: LKGQZDPELHBDDD-UHFFFAOYSA-N
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Description

2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-benzylacetamide is a chemical compound that has been the subject of scientific research for its potential applications in various fields.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound involves the reaction of 4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol with N-benzylacetyl chloride in the presence of a base to form the target compound.

Starting Materials
4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol, N-benzylacetyl chloride, Base (e.g. triethylamine, pyridine)

Reaction
To a solution of 4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol (1.0 equiv) in a suitable solvent (e.g. DMF, DMSO), add the base (2.0 equiv) and stir for 10-15 minutes at room temperature., Add N-benzylacetyl chloride (1.1 equiv) dropwise to the reaction mixture and stir for 12-24 hours at room temperature., Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g. ethyl acetate)., Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure., Purify the crude product by column chromatography using a suitable eluent (e.g. hexane/ethyl acetate) to obtain the target compound as a solid.

Scientific Research Applications

2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-benzylacetamide has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to exhibit antimicrobial, antifungal, and anticancer properties.

Mechanism Of Action

The mechanism of action of 2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-benzylacetamide involves the inhibition of enzymes involved in the biosynthesis of nucleic acids, which are essential for the growth and proliferation of microorganisms and cancer cells.

Biochemical And Physiological Effects

Studies have shown that 2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-benzylacetamide exhibits potent antimicrobial and antifungal activity against various strains of bacteria and fungi. It has also been shown to exhibit anticancer activity against various cancer cell lines.

Advantages And Limitations For Lab Experiments

One of the advantages of using 2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-benzylacetamide in lab experiments is its potent antimicrobial and antifungal activity, which makes it a useful tool for studying the mechanisms of action of various microorganisms and fungi. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research on 2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-benzylacetamide. One direction is to further investigate its potential applications in the field of medicinal chemistry, particularly in the development of novel antimicrobial, antifungal, and anticancer drugs. Another direction is to study its mechanism of action in more detail, particularly in relation to its effects on nucleic acid biosynthesis. Additionally, further research is needed to determine its potential toxicity and safety profile, which may have implications for its use in clinical settings.

properties

IUPAC Name

2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-benzylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5OS/c18-14-9-5-4-8-13(14)16-21-22-17(23(16)19)25-11-15(24)20-10-12-6-2-1-3-7-12/h1-9H,10-11,19H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKGQZDPELHBDDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-benzylacetamide

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